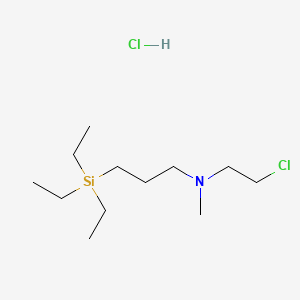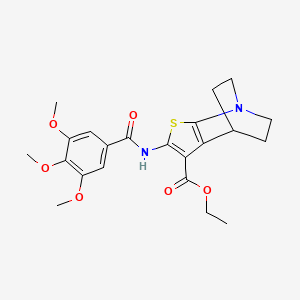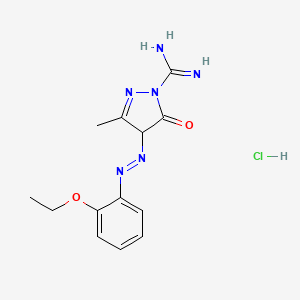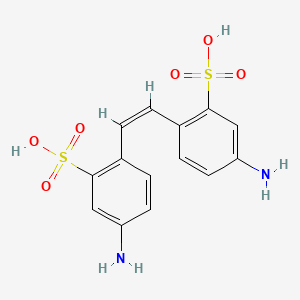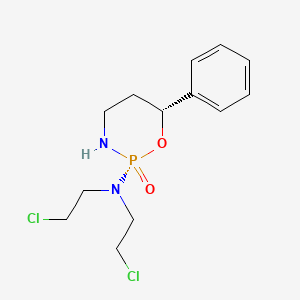
cis-6-Phenylcyclophosphamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-6-Phenylcyclophosphamide: is a chemical compound that belongs to the class of oxazaphosphorine compounds. It is a structural isomer of cyclophosphamide, a well-known chemotherapeutic agent. The compound is characterized by the presence of a phenyl group attached to the cyclophosphamide structure, which influences its chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cis-6-Phenylcyclophosphamide typically involves the reaction of cyclophosphamide with phenyl-containing reagents under specific conditions. One common method includes the use of phenylmagnesium bromide in a Grignard reaction, followed by cyclization to form the desired compound. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as solvent extraction, crystallization, and purification through column chromatography to isolate the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: cis-6-Phenylcyclophosphamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Substitution reactions can occur at the phenyl group or the cyclophosphamide ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylcyclophosphamide oxides, while reduction can produce various reduced derivatives.
Applications De Recherche Scientifique
cis-6-Phenylcyclophosphamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its chemotherapeutic properties and potential use in cancer treatment.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of cis-6-Phenylcyclophosphamide involves its conversion to active metabolites in the body. These metabolites interact with DNA, leading to the formation of cross-links and subsequent inhibition of DNA replication and transcription. The molecular targets include DNA and various enzymes involved in DNA repair pathways. The compound’s effects are mediated through the induction of apoptosis and cell cycle arrest.
Comparaison Avec Des Composés Similaires
Cyclophosphamide: A widely used chemotherapeutic agent with a similar structure but without the phenyl group.
Ifosfamide: Another oxazaphosphorine compound with similar therapeutic applications.
Trofosfamide: A related compound with distinct pharmacological properties.
Uniqueness: cis-6-Phenylcyclophosphamide is unique due to the presence of the phenyl group, which imparts different chemical and biological properties compared to its analogs. This structural difference can influence its reactivity, mechanism of action, and potential therapeutic applications.
Propriétés
Numéro CAS |
136185-85-8 |
|---|---|
Formule moléculaire |
C13H19Cl2N2O2P |
Poids moléculaire |
337.18 g/mol |
Nom IUPAC |
(2S,6R)-N,N-bis(2-chloroethyl)-2-oxo-6-phenyl-1,3,2λ5-oxazaphosphinan-2-amine |
InChI |
InChI=1S/C13H19Cl2N2O2P/c14-7-10-17(11-8-15)20(18)16-9-6-13(19-20)12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,16,18)/t13-,20+/m1/s1 |
Clé InChI |
YZQPJPPCVSPBSH-XCLFUZPHSA-N |
SMILES isomérique |
C1CN[P@](=O)(O[C@H]1C2=CC=CC=C2)N(CCCl)CCCl |
SMILES canonique |
C1CNP(=O)(OC1C2=CC=CC=C2)N(CCCl)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


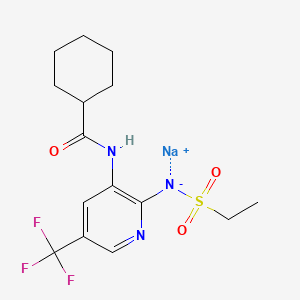
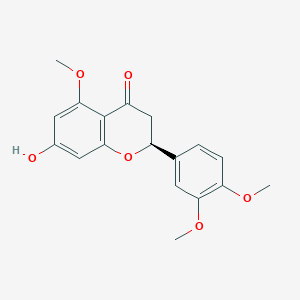
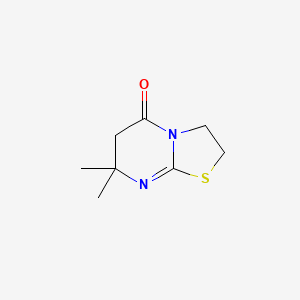
![4-[[1-[2-(4-cyanophenyl)ethyl]-4-hydroxypiperidin-4-yl]methyl-methylamino]benzoic acid](/img/structure/B12766505.png)
